molecular formula C28H24FN5O3 B3009871 4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]-N-[4-(methylthio)benzyl]benzamide CAS No. 1032001-66-3

4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]-N-[4-(methylthio)benzyl]benzamide

Cat. No. B3009871
CAS RN: 1032001-66-3
M. Wt: 497.53
InChI Key: PEZCZNDBZVIDRH-UHFFFAOYSA-N
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Description

4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]-N-[4-(methylthio)benzyl]benzamide is a useful research compound. Its molecular formula is C28H24FN5O3 and its molecular weight is 497.53. The purity is usually 95%.
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Scientific Research Applications

Derivatives as Anxiolytic Agents

Research has shown that derivatives of pyrrolo[2,1-c][1,4]benzodiazepine, structurally similar to the compound , have potential as anxiolytic agents. These compounds have been evaluated for their effectiveness in treating anxiety. One such derivative underwent clinical trials for its anxiolytic properties, suggesting a potential application of 4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]-N-[4-(methylthio)benzyl]benzamide in similar domains (Wright et al., 1978).

Synthesis for Pharmaceutical Interest

The synthesis of compounds with the pyrrolo[2,1-c][1,4]benzodiazepine structure, which includes the compound of interest, has been a significant area of research due to its pharmaceutical relevance. These compounds are structurally related to known drugs like anthramycin and tomaymycin, indicating their potential in medicinal chemistry (De Martino et al., 1976).

Novel Synthesis Approaches

Innovative synthetic methods for similar compounds have been developed, showcasing the scientific interest in this class of molecules. These methods aim to efficiently create compounds with potential therapeutic applications, highlighting the relevance of this compound in research (Nacci et al., 1988).

Central Nervous System Agents

Compounds similar to the one have been investigated for their role as central nervous system agents. This includes studies on their psychotropic properties, suggesting potential applications in neuropsychiatric disorders (Wright et al., 1980).

properties

IUPAC Name

2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN5O3/c1-15-10-16(2)24(17(3)11-15)31-23(35)14-34-13-22(25(36)21-9-8-18(4)30-27(21)34)28-32-26(33-37-28)19-6-5-7-20(29)12-19/h5-13H,14H2,1-4H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZCZNDBZVIDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3C)C)C)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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